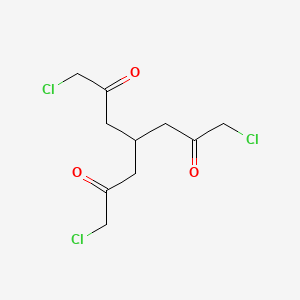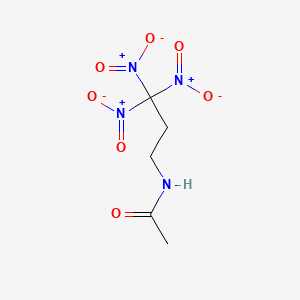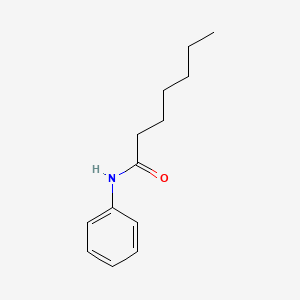
Heptanamide, N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanamide, N-phenyl- is an organic compound belonging to the class of fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of a heptanamide backbone with a phenyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-phenyl- typically involves the reaction of heptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent. The reaction can be represented as follows:
C6H5NH2+C7H15COOH→C6H5NHCOC7H15+H2O
Industrial Production Methods
In industrial settings, the production of Heptanamide, N-phenyl- can be achieved through more efficient methods such as the use of acyl chlorides or anhydrides. For example, heptanoyl chloride can react with aniline to form the desired amide:
C6H5NH2+C7H15COCl→C6H5NHCOC7H15+HCl
Análisis De Reacciones Químicas
Types of Reactions
Heptanamide, N-phenyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the amide can produce the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Heptanoic acid and aniline.
Reduction: N-phenylheptanamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Heptanamide, N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Heptanamide, N-phenyl- involves its interaction with specific molecular targets. For instance, it may act on enzymes such as limonene-1,2-epoxide hydrolase . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: Similar structure but with a benzene ring instead of a heptane chain.
Acetamide: Contains a shorter acyl chain (acetyl group) compared to heptanamide.
Butyramide: Contains a butyl group instead of a heptane chain.
Uniqueness
Heptanamide, N-phenyl- is unique due to its specific combination of a heptane chain and a phenyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific synthetic and research applications where other amides may not be suitable.
Propiedades
Número CAS |
56051-98-0 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-phenylheptanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-8-11-13(15)14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15) |
Clave InChI |
CHQWLWFOYFRJDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


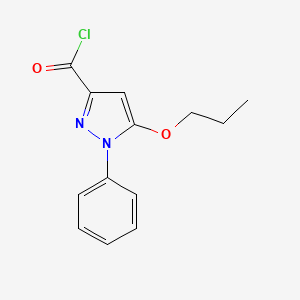
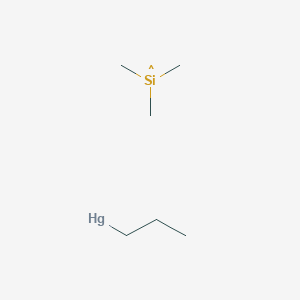
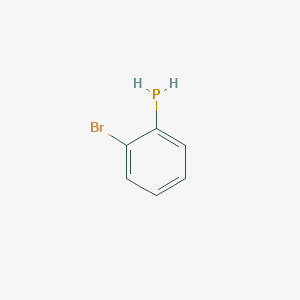
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
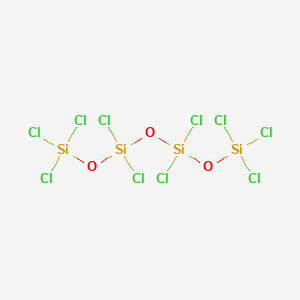
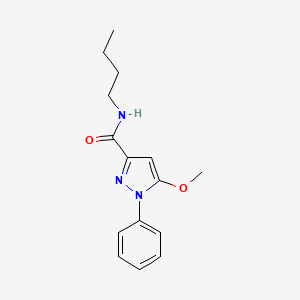
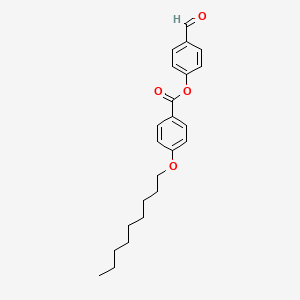
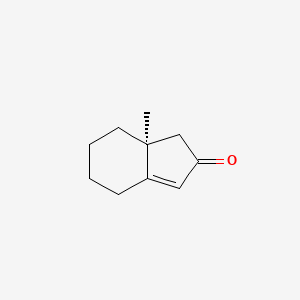
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
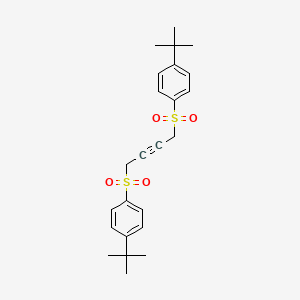
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
